7-Bromo-11-phenyl-11H-benzo[a]carbazole
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Overview
Description
Preparation Methods
The synthesis of 7-Bromo-11-phenyl-11H-benzo[a]carbazole typically involves multi-step organic reactions. One common synthetic route includes the bromination of 11-phenyl-11H-benzo[a]carbazole. The reaction conditions often require a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature . Industrial production methods may involve similar steps but on a larger scale, ensuring higher yields and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
7-Bromo-11-phenyl-11H-benzo[a]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
7-Bromo-11-phenyl-11H-benzo[a]carbazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It may be used in the development of organic electronic materials and other advanced materials.
Mechanism of Action
The mechanism of action of 7-Bromo-11-phenyl-11H-benzo[a]carbazole involves its interaction with specific molecular targets. The bromine atom and phenyl group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
7-Bromo-11-phenyl-11H-benzo[a]carbazole can be compared with other similar compounds such as:
- 2-Bromo-11-phenyl-11H-benzo[a]carbazole
- 5-Bromo-11-phenyl-11H-benzo[a]carbazole
- 11H-Benzo[a]carbazole
These compounds share similar structural frameworks but differ in the position of the bromine atom or other substituents. The unique positioning of the bromine atom in this compound may confer distinct chemical reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C22H14BrN |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
7-bromo-11-phenylbenzo[a]carbazole |
InChI |
InChI=1S/C22H14BrN/c23-19-11-6-12-20-21(19)18-14-13-15-7-4-5-10-17(15)22(18)24(20)16-8-2-1-3-9-16/h1-14H |
InChI Key |
BHFMPSXWPJTHGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C4=C2C5=CC=CC=C5C=C4)C(=CC=C3)Br |
Origin of Product |
United States |
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